molecular formula C14H18N2O5 B13397313 ethyl ((benzyloxy)carbonyl)-L-asparaginate

ethyl ((benzyloxy)carbonyl)-L-asparaginate

Cat. No.: B13397313
M. Wt: 294.30 g/mol
InChI Key: QWZKOFAVRZENGY-UHFFFAOYSA-N
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Description

Ethyl ((benzyloxy)carbonyl)-L-asparaginate is an organic compound that belongs to the class of esters. It is derived from L-asparagine, an amino acid, and features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ((benzyloxy)carbonyl)-L-asparaginate can be synthesized through the esterification of L-asparagine with ethyl alcohol in the presence of an acid catalyst. The benzyloxycarbonyl group is introduced by reacting L-asparagine with benzyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Esterification: L-asparagine reacts with ethyl alcohol in the presence of an acid catalyst to form ethyl L-asparaginate.

    Protection: The resulting ethyl L-asparaginate is then treated with benzyl chloroformate in the presence of a base to introduce the benzyloxycarbonyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((benzyloxy)carbonyl)-L-asparaginate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-asparagine and ethanol.

    Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation, yielding ethyl L-asparaginate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: L-asparagine and ethanol.

    Reduction: Ethyl L-asparaginate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl ((benzyloxy)carbonyl)-L-asparaginate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of peptide-based drugs and biomolecules.

    Medicine: Utilized in the development of prodrugs and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl ((benzyloxy)carbonyl)-L-asparaginate involves its reactivity as an ester and the presence of the benzyloxycarbonyl protecting group. The compound can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by the electrophilic nature of the carbonyl carbon and the nucleophilic attack by various reagents. The benzyloxycarbonyl group provides stability and protection to the amino acid moiety, allowing for selective reactions and modifications.

Comparison with Similar Compounds

Ethyl ((benzyloxy)carbonyl)-L-asparaginate can be compared with other similar compounds such as:

    Ethyl L-asparaginate: Lacks the benzyloxycarbonyl protecting group, making it less stable and more reactive.

    Benzyl ((benzyloxy)carbonyl)-L-asparaginate: Contains a benzyl ester instead of an ethyl ester, affecting its reactivity and solubility.

    Ethyl ((tert-butoxy)carbonyl)-L-asparaginate: Features a tert-butoxycarbonyl (Boc) protecting group, which is more labile under acidic conditions compared to the benzyloxycarbonyl group.

The uniqueness of this compound lies in its stability and versatility in synthetic applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C14H18N2O5/c1-2-20-13(18)11(8-12(15)17)16-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H2,15,17)(H,16,19)

InChI Key

QWZKOFAVRZENGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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